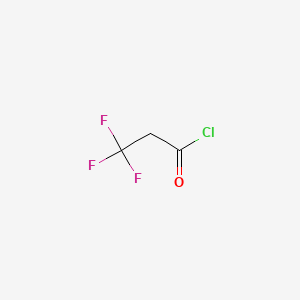

3,3,3-Trifluoropropionyl chloride

概要

説明

3,3,3-Trifluoropropionyl chloride (CAS 41463-83-6) is a fluorinated acyl chloride with the molecular formula C₃H₂ClF₃O and a molecular weight of 146.49 g/mol. It features a trifluoromethyl (CF₃) group attached to a propionyl chloride backbone, making it a versatile reagent for introducing the trifluoromethyl moiety into organic molecules . Its physical properties include a boiling point of 71–72°C (at 745 mmHg), a density of 1.422 g/mL, and a refractive index of 1.3382 . The compound is synthesized via two primary routes:

Phosphorus Pentachloride Method: Reacting 3,3,3-trifluoropropionic acid with PCl₅ yields the chloride in near-quantitative (99%) yields .

Oxalyl Chloride Method: Using oxalyl chloride and catalytic DMF in dichloromethane (DCM) provides moderate yields (34%) .

Its NMR data (¹H: δ 3.84 ppm, ¹⁹F: δ -64.02 ppm) confirm structural integrity . The compound is classified as UN 3265 (corrosive liquid, PG III) and carries hazard codes H314 (skin corrosion), H318 (eye damage), and H335 (respiratory irritation) .

準備方法

Chlorination of 3,3,3-Trifluoropropionaldehyde

Reaction Principle

The core reaction involves the chlorination of 3,3,3-trifluoropropionaldehyde (CF3CH2CHO) to form 3,3,3-trifluoropropionyl chloride (CF3CH2COCl). This is achieved by introducing a chlorinating agent that converts the aldehyde group into the corresponding acyl chloride.

Chlorinating Agents

The chlorinating agents used include:

- Chlorine gas (Cl2)

- Sulfuryl chloride (SO2Cl2)

- Organic N-chloro compounds (e.g., trichloroisocyanuric acid)

These agents facilitate the substitution of the aldehyde oxygen with chlorine, forming the acid chloride.

Reaction Conditions and Solvents

- The reaction is typically conducted in low polarity solvents such as acetonitrile or 2,4-dichlorobenzotrifluoride.

- Temperature is maintained around 50°C.

- Chlorine gas is introduced gradually over several hours (e.g., 4 hours) to control the reaction rate and selectivity.

- Radical initiators may be used to improve selectivity.

Example Procedure

A representative example involves charging a flask with 3,3,3-trifluoropropionaldehyde and a solvent (e.g., 2,4-dichlorobenzotrifluoride), heating to 50°C, and introducing chlorine gas at a controlled flow rate (e.g., 20 mL/min) for 4 hours under stirring. The reaction mixture is then analyzed and purified by distillation.

Reaction Outcomes and Selectivity

Product Composition

Gas chromatography analysis of the reaction mixture typically shows:

| Compound | Typical GC Purity (%) | Notes |

|---|---|---|

| This compound | 51.2 - 96.2 | Main product, purity depends on conditions |

| 3,3,3-Trifluoropropionaldehyde (starting material) | 9.0 - 0.7 | Residual unreacted aldehyde |

| 3,3,3-Trifluoropropionic acid | 0.1 - 0.8 | Minor hydrolysis byproduct |

| 3,3,3-Trifluoro-2-chloropropionaldehyde | 0.3 - 23.4 | Side chlorinated aldehyde byproduct |

| 3,3,3-Trifluoro-2-chloropropionyl chloride | 0.3 - 11.5 | Side chlorinated acid chloride |

| Other impurities | 0.5 - 17.0 | Minor byproducts |

Yield and Purification

- The crude product is purified by simple distillation under atmospheric pressure.

- Distillation temperature range: 40–70°C.

- Typical isolated yields range from 62.5% to over 90% depending on reaction scale and conditions.

- Purity of distilled this compound can reach 97% or higher.

Alternative Preparation Routes

From 3,3,3-Trifluoropropionic Acid

3,3,3-Trifluoropropionic acid can be converted to the acid chloride using classical chlorinating agents such as:

- Thionyl chloride (SOCl2)

- Phosphorus oxychloride (POCl3)

- Phosphorus pentachloride (PCl5)

This method is well-known but involves handling corrosive reagents and may require longer reaction times.

Multi-step Synthesis via Grignard Reagents

- Starting from CF3(CH2)2Cl, a Grignard reagent is formed.

- Oxidation of the Grignard intermediate yields CF3(CH2)2OH (alcohol).

- Further oxidation with chromic acid produces 3,3,3-trifluoropropionic acid.

- Chlorination of the acid with phosphorus pentachloride yields the acid chloride.

This route is more complex and less favored for industrial scale due to multiple steps and hazardous reagents.

Summary Table of Preparation Methods

| Method | Starting Material | Chlorinating Agent(s) | Reaction Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Direct chlorination of aldehyde | 3,3,3-Trifluoropropionaldehyde | Cl2, SO2Cl2, N-chloro compounds | 50°C, low polarity solvent, 4 h | 62.5–90+ | ~97 | Industrially efficient, high selectivity |

| Acid chlorination from acid | 3,3,3-Trifluoropropionic acid | SOCl2, POCl3, PCl5 | Reflux, several hours | Variable | High | Classical method, corrosive reagents |

| Multi-step via Grignard and oxidation | CF3(CH2)2Cl | Chromic acid oxidation + PCl5 chlorination | Multiple steps, hazardous reagents | Lower | High | Complex, less industrially favored |

Research Findings and Industrial Relevance

- The chlorination of 3,3,3-trifluoropropionaldehyde using chlorine gas in the presence of radical initiators and low polarity solvents has been demonstrated to provide a high yield and selectivity for this compound at industrial scale.

- Use of solvents like 2,4-dichlorobenzotrifluoride improves selectivity by stabilizing intermediates and reducing side reactions.

- Radical initiators and controlled chlorine flow rates are critical to minimize byproducts such as chlorinated aldehydes and acids.

- The process allows for simple distillation purification, making it cost-effective and scalable.

- Alternative methods involving acid chlorination or multi-step syntheses are less preferred due to reagent hazards and complexity.

化学反応の分析

Types of Reactions: 3,3,3-Trifluoropropionyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 3,3,3-trifluoropropionic acid and hydrochloric acid.

Common Reagents and Conditions:

Amines: Reacts under mild conditions to form amides.

Alcohols: Reacts under reflux conditions to form esters.

Major Products Formed:

Amides: Formed from reaction with amines.

Esters: Formed from reaction with alcohols.

3,3,3-Trifluoropropionic Acid: Formed from hydrolysis.

科学的研究の応用

Pharmaceutical Applications

3,3,3-Trifluoropropionyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique trifluoromethyl group enhances the biological activity and stability of drugs.

- Synthesis of Antiviral Agents : The compound is utilized in the synthesis of antiviral drugs where the trifluoromethyl group can improve efficacy against viral infections.

- Cancer Therapeutics : It is also employed in the development of anti-cancer agents. The incorporation of fluorinated moieties often leads to enhanced lipophilicity and metabolic stability.

Case Study: Synthesis of Antiviral Compounds

A study demonstrated that this compound was used to synthesize a novel antiviral agent, which showed improved activity against HIV compared to non-fluorinated analogs. The presence of the trifluoromethyl group was critical for enhancing binding affinity to viral targets.

Agricultural Applications

In agriculture, this compound is used as an intermediate in the synthesis of agrochemicals. Its properties contribute to the development of herbicides and pesticides that are more effective and environmentally friendly.

- Herbicide Development : The compound aids in creating herbicides that target specific plant species while minimizing damage to crops.

- Pesticide Formulations : It is also involved in formulating pesticides that have lower toxicity profiles but maintain high efficacy against pests.

Case Study: Development of Selective Herbicides

Research indicated that using this compound in herbicide formulations resulted in products that exhibited selective action against certain weed species without affecting desirable crops. This selectivity was attributed to the unique chemical properties imparted by the trifluoromethyl group.

Materials Science Applications

The compound is increasingly recognized for its role in materials science, particularly in the production of fluorinated polymers and specialty materials.

- Fluorinated Polymers : this compound is utilized as a raw material for synthesizing fluorinated polymers that exhibit superior thermal stability and chemical resistance.

- Functional Materials : It also serves as a precursor for various functional materials used in coatings and adhesives that require specific performance characteristics.

Case Study: Fluoropolymer Synthesis

A documented case highlighted the use of this compound in synthesizing a new class of fluoropolymers with enhanced barrier properties for packaging applications. The resulting materials demonstrated significant improvements in moisture resistance and durability.

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceuticals | Synthesis of antiviral and cancer drugs | Enhanced efficacy and stability |

| Agriculture | Development of selective herbicides/pesticides | Targeted action with reduced toxicity |

| Materials Science | Production of fluorinated polymers | Improved thermal stability and resistance |

作用機序

The mechanism by which 3,3,3-trifluoropropionyl chloride exerts its effects involves the introduction of the trifluoromethyl group into target molecules. This group is highly electronegative and can significantly alter the chemical and physical properties of the resulting compounds. The trifluoromethyl group can enhance the metabolic stability, lipophilicity, and bioavailability of pharmaceuticals, making it a valuable tool in drug design .

類似化合物との比較

α-Methoxy-α-trifluoromethylphenylacetyl Chloride

- Structure : Features a phenyl group and methoxy substituent adjacent to the CF₃ group (C₁₀H₈ClF₃O₂).

- Reactivity : The electron-withdrawing phenyl group enhances electrophilicity at the carbonyl carbon, enabling selective Friedel-Crafts acylations. In contrast, 3,3,3-trifluoropropionyl chloride is more reactive toward nucleophiles like alcohols and amines due to its simpler structure .

- Applications : Used in synthesizing chiral trifluoromethylated compounds, whereas this compound is preferred for straightforward trifluoromethylation .

3-Chloropropionyl Chloride

- Structure : Lacks fluorine, with a chlorine substituent on the propionyl chain (C₃H₄Cl₂O, MW 126.97 g/mol).

- Physical Properties : Higher boiling point (143–145°C) due to stronger van der Waals forces compared to the fluorine-containing analog .

- Reactivity: Less electrophilic than this compound, as the CF₃ group enhances electron withdrawal. Used in synthesizing non-fluorinated polymers and pharmaceuticals .

Trifluoromethanesulfonyl Chloride

- Structure : A sulfonyl chloride (CF₃SO₂Cl, MW 168.52 g/mol) with a lower boiling point (29–32°C).

- Reactivity : Acts as a strong sulfonating agent, unlike this compound, which is an acylating agent. The sulfonyl group stabilizes negative charges, making it useful in forming sulfonate esters .

Table 1: Comparative Data for Selected Acyl Chlorides

生物活性

3,3,3-Trifluoropropionyl chloride (TFPC) is a fluorinated organic compound with the chemical formula C3H2ClF3O. It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals, as well as in the production of functional materials such as fluorine-containing polymers. Its unique trifluoromethyl groups significantly influence its chemical reactivity and biological activity.

The biological activity of TFPC is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl groups enhance the compound's binding affinity and selectivity, which can lead to effective inhibition or activation of biological pathways. This interaction is crucial in pharmacodynamics and pharmacokinetics, influencing drug design and efficacy.

Toxicological Studies

Research on the toxicity of TFPC is limited, but studies on related compounds suggest potential hazards. For instance, 3,3,3-trifluoropropionic acid, a metabolite of TFPC, has been linked to cardiotoxicity in animal studies. In one study, rats exposed to 3,3,3-trifluoropropionic acid exhibited significant histopathological changes in cardiac tissues, indicating a risk for cardiovascular effects following exposure to fluorinated compounds .

Comparative Analysis with Related Compounds

| Compound Name | Toxicity Level | Biological Activity Insights |

|---|---|---|

| 3,3,3-Trifluoropropionic Acid | Moderate | Associated with cardiotoxicity in rat studies |

| 1,1,1,3-Pentafluoropropane | Low | Non-mutagenic; minimal toxicity observed |

| Trifluoroacetic Acid | High | Known for significant metabolic effects |

The presence of multiple fluorine atoms in these compounds often alters their reactivity and biological interactions. Fluorinated compounds are known for their lipophilicity and ability to form strong hydrogen bonds, which can enhance their pharmacological profiles.

Enzyme Interaction Studies

Recent studies have focused on the interaction of TFPC with specific enzymes involved in metabolic pathways. For example, research indicates that TFPC can act as an inhibitor for certain cytochrome P450 enzymes, which play a critical role in drug metabolism. This inhibition could lead to altered drug efficacy and safety profiles when co-administered with other medications.

Pharmacokinetic Evaluation

Studies evaluating the pharmacokinetics of fluorinated compounds like TFPC have demonstrated that their unique electronic properties can significantly influence absorption and distribution within biological systems. The electron-withdrawing nature of trifluoromethyl groups enhances the compound's stability and bioavailability .

Safety and Handling

Given its reactive nature as an acyl chloride, TFPC poses several safety hazards. It can cause skin and eye irritation and may lead to respiratory issues upon inhalation. Proper handling protocols should be established when working with this compound to minimize exposure risks .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3,3-Trifluoropropionyl chloride in laboratory settings?

- Methodological Answer : The compound is typically synthesized via fluorination of propionyl chloride derivatives. A common approach involves reacting 3-chloropropionyl chloride with fluorine gas or fluorinating agents like SF₄ under controlled conditions. Purity is ensured through fractional distillation, and progress is monitored via gas chromatography (GC) with a QF-1 column . Characterization relies on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, with attention to resolving peaks for trifluoromethyl groups (~-60 ppm in ¹⁹F NMR) .

Q. How should researchers safely handle and store this compound to prevent decomposition?

- Methodological Answer : Store the compound in airtight, corrosion-resistant containers under inert gas (e.g., argon) at -20°C to minimize hydrolysis. Use gloveboxes for transfers to avoid moisture exposure. Personal protective equipment (PPE) including nitrile gloves, goggles, and acid-resistant lab coats is mandatory. Emergency protocols for spills include neutralization with sodium bicarbonate and immediate ventilation .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer : High-resolution MS (e.g., A.E.I. MS 902 at 70 eV) confirms molecular weight and fragmentation patterns. GC with polar columns (e.g., Chromosorb W) resolves volatile byproducts. ¹H/¹³C/¹⁹F NMR spectroscopy identifies structural features, with deuterated chloroform as the preferred solvent. IR spectroscopy detects carbonyl stretches (~1800 cm⁻¹) and C-F vibrations .

Advanced Research Questions

Q. How can contradictory NMR data for trifluoromethyl-containing intermediates be resolved during reaction optimization?

- Methodological Answer : Contradictions often arise from solvent impurities or dynamic rotational barriers in trifluoromethyl groups. Use deuterated solvents with low water content (<10 ppm) and acquire spectra at variable temperatures (e.g., 25°C to -40°C) to observe splitting patterns. Cross-validate with computational methods (DFT) to predict chemical shifts and coupling constants .

Q. What strategies minimize acyl chloride decomposition during nucleophilic substitutions with sterically hindered amines?

- Methodological Answer : Slow addition of the acyl chloride to the amine at -20°C in anhydrous THF or DCM reduces exothermic side reactions. Use Schlenk lines for oxygen-sensitive steps. Catalytic DMAP (4-dimethylaminopyridine) accelerates acylation while suppressing hydrolysis. Monitor reaction progress via in-situ IR to detect carbonyl intermediates .

Q. How do radical scavengers influence the stability of this compound under photolytic conditions?

- Methodological Answer : Radical pathways dominate photodegradation, as shown by thionyl chloride-mediated thermolysis studies. Additives like BHT (butylated hydroxytoluene) or TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) at 1-5 mol% quench radical chain reactions. Conduct accelerated aging tests under UV light (254 nm) and analyze decomposition products via GC-MS .

Q. Safety and Compliance

Q. What are the first-aid protocols for accidental exposure to this compound?

- Methodological Answer :

- Inhalation : Immediately move to fresh air; administer oxygen if breathing is labored. Use corticosteroid inhalers to reduce airway inflammation .

- Skin Contact : Rinse with copious water for 15 minutes; remove contaminated clothing. Apply 1% hydrocortisone cream to irritated areas .

- Eye Exposure : Flush with saline solution for 20 minutes; consult an ophthalmologist for persistent irritation .

特性

IUPAC Name |

3,3,3-trifluoropropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClF3O/c4-2(8)1-3(5,6)7/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSQLWCTKGQTAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382595 | |

| Record name | 3,3,3-TRIFLUOROPROPIONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41463-83-6 | |

| Record name | 3,3,3-TRIFLUOROPROPIONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-Trifluoropropionyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。